3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole 3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549722
InChI: InChI=1S/C16H16F3NO3/c1-22-12-7-5-10(6-8-12)9-11-3-2-4-13-14(11)20-23-15(13,21)16(17,18)19/h5-9,13,21H,2-4H2,1H3/b11-9+
SMILES: COC1=CC=C(C=C1)C=C2CCCC3C2=NOC3(C(F)(F)F)O
Molecular Formula: C16H16F3NO3
Molecular Weight: 327.30 g/mol

3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole

CAS No.:

Cat. No.: VC13549722

Molecular Formula: C16H16F3NO3

Molecular Weight: 327.30 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole -

Specification

Molecular Formula C16H16F3NO3
Molecular Weight 327.30 g/mol
IUPAC Name (7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
Standard InChI InChI=1S/C16H16F3NO3/c1-22-12-7-5-10(6-8-12)9-11-3-2-4-13-14(11)20-23-15(13,21)16(17,18)19/h5-9,13,21H,2-4H2,1H3/b11-9+
Standard InChI Key LUQMHCRRVCTZRN-PKNBQFBNSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/2\CCCC3C2=NOC3(C(F)(F)F)O
SMILES COC1=CC=C(C=C1)C=C2CCCC3C2=NOC3(C(F)(F)F)O
Canonical SMILES COC1=CC=C(C=C1)C=C2CCCC3C2=NOC3(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a benzisoxazole ring (benz-[c]-isoxazole) with a hexahydro-7-hydroxy scaffold. The (E)-configured p-methoxybenzylidene group at position 3 and the trifluoromethyl (-CF3_3) group at position 7 introduce steric and electronic complexity. The IUPAC name, (7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol, reflects its stereochemical and substituent arrangement.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC16H16F3NO3\text{C}_{16}\text{H}_{16}\text{F}_{3}\text{NO}_{3}
Molecular Weight327.30 g/mol
IUPAC Name(7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
CAS NumberNot publicly disclosed

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits critical for drug design . The p-methoxybenzylidene moiety may contribute to π-π stacking interactions, potentially influencing binding affinity in biological systems.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous isoxazole derivatives are typically prepared via cyclocondensation reactions. A general approach involves the reaction of hydroxylamine derivatives with diketones or α,β-unsaturated carbonyl compounds . For example, 3,5-disubstituted isoxazoles are synthesized by treating chalcones with hydroxylamine hydrochloride in acetic acid under reflux . Adapting such methods, the target compound could hypothetically be formed through:

  • Formation of the isoxazole ring: Cyclization of a pre-functionalized diketone precursor with hydroxylamine.

  • Introduction of the trifluoromethyl group: Electrophilic trifluoromethylation using reagents like Togni’s reagent .

  • Benzylidene incorporation: Condensation of a p-methoxybenzaldehyde derivative with the hydroxylated intermediate.

Table 2: Hypothetical Reagents and Conditions

StepReactionReagents/Conditions
1Isoxazole cyclizationHydroxylamine HCl, glacial acetic acid, reflux
2TrifluoromethylationTogni’s reagent, Cu(I) catalyst
3Benzylidene conjugationp-Methoxybenzaldehyde, acid catalysis

Spectroscopic Characterization

Key spectroscopic features include:

  • IR: Stretching vibrations for -OH (≈3320 cm1^{-1}), C-F (≈1150 cm1^{-1}), and C-O-N (≈1230 cm1^{-1}) .

  • 1^1H NMR: Signals for the methoxy group (δ 3.96 ppm), aromatic protons (δ 6.79–7.58 ppm), and the benzylidene proton (δ 8.00 ppm) .

  • 13^{13}C NMR: Peaks corresponding to the trifluoromethyl carbon (≈125 ppm, q, JCFJ_{C-F} ≈ 270 Hz) and the isoxazole ring carbons .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-aliphatic structure and polar substituents:

Table 3: Physicochemical Profile

PropertyValue/Description
SolubilityLikely soluble in polar aprotic solvents (DMSO, DMF)
Lipophilicity (LogP)Estimated ≈2.5–3.5 (CF3_3 enhances hydrophobicity)
StabilityHydrolytically stable due to CF3_3; sensitive to strong acids/bases

Challenges and Future Directions

Synthetic Limitations

Current barriers include:

  • Costly reagents: Trifluoromethylation requires expensive catalysts .

  • Stereochemical control: Ensuring (E)-configuration at the benzylidene group demands precise conditions.

Research Priorities

  • Biological screening: Evaluate anti-cancer, antimicrobial, and anti-inflammatory activity.

  • Process optimization: Develop cost-effective trifluoromethylation methods.

  • Structural analogs: Explore modifications to enhance potency and bioavailability.

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